molecular formula C20H27N B12579195 Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- CAS No. 615253-65-1

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)-

Cat. No.: B12579195
CAS No.: 615253-65-1
M. Wt: 281.4 g/mol
InChI Key: YZJMMLXGEMRFHC-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a cyclohexyl group, a phenyl group, and a propynyl group attached to the piperidine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-cyclohexyl-3-phenyl-2-propynyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, such as the NMDA receptor, leading to the modulation of neurotransmitter release and neuronal activity. This interaction can result in various pharmacological effects, including analgesia and sedation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

615253-65-1

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

1-(1-cyclohexyl-3-phenylprop-2-ynyl)piperidine

InChI

InChI=1S/C20H27N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-13,16-17H2

InChI Key

YZJMMLXGEMRFHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C#CC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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